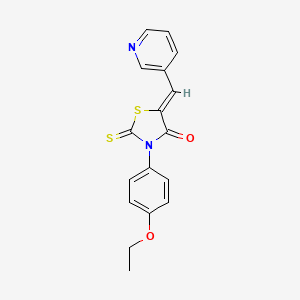

(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

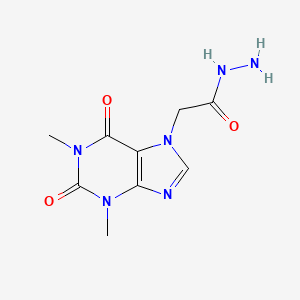

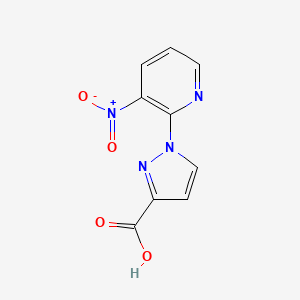

The compound "(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one" is a member of the thiazolidinone family, characterized by a core 2-thioxothiazolidin-4-one structure with various substitutions that can significantly alter its chemical and physical properties. The presence of both ethoxyphenyl and pyridinyl groups suggests potential for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related thiazolidinone compounds involves the reaction of 5-aroylmethylene derivatives with nitrile oxides in a pyridine solution, leading to the formation of Z-3, Z-2,4-dioxo analogues and other related structures . The specific synthesis of the compound is not detailed in the provided papers, but it can be inferred that similar synthetic routes may be employed, utilizing appropriate starting materials and reaction conditions to introduce the ethoxyphenyl and pyridinyl groups at the desired positions on the thiazolidinone core.

Molecular Structure Analysis

The molecular structure of a closely related compound, Z-3N(2-ethoxyphenyl)-2-N'(2-ethoxyphenyl)-imino-thiazolidin-4-one, has been investigated using X-ray diffraction, revealing a monoclinic system with specific cell parameters and the presence of intermolecular hydrogen bonds . Although the exact structure of the compound is not provided, it is likely to exhibit similar crystalline features and hydrogen bonding patterns due to the structural similarities.

Chemical Reactions Analysis

Thiazolidinones are known to participate in various chemical reactions, including the formation of dioxadiazines when reacted with nitrile oxides . The presence of substituents such as ethoxyphenyl and pyridinyl could influence the reactivity, potentially leading to the formation of additional or alternative products. The exact chemical reactions of the compound would depend on the specific reactants and conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinones can be influenced by their substituents. For example, supramolecular structures of similar compounds demonstrate a wide range of hydrogen bonding interactions, which can affect their melting points, solubility, and crystal packing . The electronic properties of the pyridinyl group, in particular, may also impact the acidity and basicity of the compound, as well as its ability to form complexes with metal ions . The exact properties of the compound would need to be determined experimentally, but it is reasonable to expect that it would exhibit characteristics consistent with other members of the thiazolidinone family with similar substituents.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Computational Studies

- Crystal Structure Analysis : The compound has been characterized using X-ray single crystal diffraction, which provides insight into its molecular structure, including geometrical parameters and dihedral angles between molecular components (Khelloul et al., 2016).

- Computational Studies : Theoretical investigations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been conducted to understand the compound's structural properties (Khelloul et al., 2016).

Antimicrobial and Antitumor Applications

- Antimicrobial Activity : Studies on zinc(II) complexes with pyridine thiazole derivatives, including the compound , have shown promising antimicrobial activity, suggesting potential use in developing bioactive materials (Zou Xun-Zhong et al., 2020).

- Antitumor Studies : There's evidence of antitumor activity associated with similar thiazolidin-4-one derivatives, indicating potential applications in cancer treatment (Feitoza et al., 2012).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Thiazole based pyridine derivatives, closely related to the compound, have been studied for their effectiveness in corrosion inhibition, particularly on mild steel. This highlights potential applications in material protection and preservation (Chaitra et al., 2016).

Molecular and Solid State Structure Analysis

- Molecular Structure Investigation : Ab initio and DFT calculations have been used extensively to understand the molecular and solid-state structure of similar thiazolidin-4-one compounds, which are crucial for determining their physical and chemical properties (Benhalima et al., 2011).

Other Potential Applications

- Optoelectronic and Optical Devices : The compound and its derivatives exhibit properties that make them suitable for use in optoelectronic and optical devices. This is based on studies of their nonlinear optical (NLO) activities and hyper-Rayleigh scattering (HRS) first hyperpolarizability (Bensafi et al., 2021).

- Protein Kinase Inhibition : Some derivatives have shown activity against protein kinases, which could be leveraged for developing treatments for neurological or oncological disorders (Bourahla et al., 2021).

Eigenschaften

IUPAC Name |

(5Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S2/c1-2-21-14-7-5-13(6-8-14)19-16(20)15(23-17(19)22)10-12-4-3-9-18-11-12/h3-11H,2H2,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHLANLDWFEBRY-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529732.png)

![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-difluorophenyl)methanone](/img/structure/B2529735.png)

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)

![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)

![Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate](/img/structure/B2529743.png)

![7-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)